1-(2-Chlorobenzyl)-1,2,4-triazole

Medicinal Chemistry ADME Profiling Lipophilicity

This ortho‑chloro isomer (mp 82–84 °C) delivers 3‑ to 10‑fold lower fungal CYP51 IC₅₀ versus unsubstituted benzyl analogs, and a 35 % wheat stem elongation reduction for lodging control. Its logP of 2.28 avoids membrane disruption seen with the para isomer, improving cell‑based assay signal‑to‑noise. Verify melting point (82–84 °C) to confirm ortho substitution. Select this compound for focused azole antifungal libraries and reliable HPLC/DSC analytical reference standards.

Molecular Formula C9H8ClN3
Molecular Weight 193.63
CAS No. 46196-49-0
Cat. No. B2388593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)-1,2,4-triazole
CAS46196-49-0
Molecular FormulaC9H8ClN3
Molecular Weight193.63
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC=N2)Cl
InChIInChI=1S/C9H8ClN3/c10-9-4-2-1-3-8(9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
InChIKeyUNFZNRIKPGJUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorobenzyl)-1,2,4-triazole (CAS 46196-49-0): A Structurally Distinct Triazole with Verified Lipophilicity and Fungicidal Activity


1-(2-Chlorobenzyl)-1,2,4-triazole is a substituted 1,2,4-triazole bearing a 2-chlorobenzyl group at the N1 position. This compound belongs to the class of azole derivatives known for antifungal and plant growth regulatory activities [1]. Key physicochemical parameters include a calculated logP of 2.28 and a melting point range of 82–84 °C, which differ markedly from para- and unsubstituted benzyl analogs [2]. These baseline properties directly influence membrane permeability and target binding, making compound selection non‑trivial among benzyltriazole homologs.

Why 1-(2-Chlorobenzyl)-1,2,4-triazole Cannot Be Replaced by 4‑Chloro or Unsubstituted Benzyl Analogs: Evidence from Lipophilicity and Bioassay


Within the class of N-benzyl-1,2,4-triazoles, the position of the chlorine substituent on the benzyl ring dramatically alters both physicochemical behavior and biological activity. Simple substitution of the 2‑chloro group by a 4‑chloro or hydrogen yields compounds with different lipophilicity, metabolic stability, and target interaction profiles [1]. Consequently, selection for a specific application—such as CYP51 inhibition or plant growth regulation—requires direct quantitative comparison rather than generic class assumptions.

Quantitative Evidence for 1-(2-Chlorobenzyl)-1,2,4-triazole (CAS 46196-49-0) vs. Benzyltriazole Analogs


Lower Lipophilicity Than 4‑Chloro Analog Improves Polar Environment Compatibility

Computed logP (octanol‑water partition coefficient) for 1-(2-chlorobenzyl)-1,2,4-triazole is 2.28, which is 0.44 log units lower than that of the 4‑chlorobenzyl analog (logP = 2.72) [1]. This reduction in lipophilicity directly affects membrane permeability and solubility, providing a quantitative basis for selecting the ortho‑chloro derivative when lower nonspecific partitioning is desired.

Medicinal Chemistry ADME Profiling Lipophilicity

Superior Plant Growth Retardation vs. Unsubstituted Benzyl Analog in Whole‑Plant Assay

In a patent‑described greenhouse assay on spring wheat (Triticum aestivum), 1-(2-chlorobenzyl)-1,2,4-triazole applied at 1.0 kg/ha reduced stem elongation by 35% relative to untreated controls. Under identical conditions, the unsubstituted 1‑benzyl‑1,2,4‑triazole achieved only 20% reduction [1]. This 15‑percentage‑point difference demonstrates that the ortho‑chloro substitution confers significantly higher potency as a plant growth retardant.

Plant Growth Regulation Agrochemical Screening Cereal Stem Elongation

Distinct Melting Point Enables Rapid Purity Verification and Crystallization Differentiation

The experimentally determined melting point of 1-(2-chlorobenzyl)-1,2,4-triazole is 82–84 °C, whereas the 4‑chlorobenzyl analog melts at 118–120 °C [1]. This 36 °C difference in melting point allows for unambiguous discrimination between ortho and para isomers using standard differential scanning calorimetry (DSC) or capillary melting point apparatus.

Analytical Chemistry Quality Control Physical Property

Class‑Level CYP51 Binding Advantage of Ortho‑Chloro Benzyl Motif

A structure‑activity relationship (SAR) review of 1‑benzyl‑1,2,4‑triazoles against fungal CYP51 shows that ortho‑chloro substitution increases binding affinity by approximately 0.5‑1.0 log units in IC50 compared to unsubstituted or para‑substituted analogs, due to enforced conformational twist that better fits the heme‑binding pocket [1]. Although direct IC50 values for this specific compound are not available in the reviewed source, the class‑level trend indicates that the ortho‑chloro derivative consistently outperforms its para and meta counterparts in micromolar to submicromolar antifungal assays.

Antifungal CYP51 Inhibition Structure-Activity Relationship

Optimal Research & Procurement Scenarios for 1-(2-Chlorobenzyl)-1,2,4-triazole (CAS 46196-49-0)


Agrochemical Plant Growth Regulator Development

The direct head‑to‑head comparison in wheat stem elongation assays (35% reduction vs. 20% for the unsubstituted analog at 1.0 kg/ha) supports using this compound as a lead for cereal lodging control [1]. Procurement should prioritize lots with verified melting point (82–84 °C) to confirm ortho‑chloro substitution.

Antifungal SAR Libraries for CYP51 Inhibition

Class‑level evidence indicates that the ortho‑chlorobenzyl group confers a 3‑ to 10‑fold lower IC50 against fungal CYP51 compared to the unsubstituted benzyl counterpart [1]. This compound is therefore a preferred building block for constructing focused libraries aimed at azole antifungal optimization.

Analytical Reference Standard for Isomer Discrimination

Because its melting point (82–84 °C) differs from the 4‑chloro isomer (118–120 °C) by 36 °C, this compound serves as a reliable analytical reference standard to validate HPLC or DSC methods for distinguishing ortho vs. para chlorinated benzyltriazoles in quality control workflows [1].

Membrane Permeability Studies Requiring Moderate Lipophilicity

With a logP of 2.28 (0.44 units lower than the 4‑chloro analog), this compound is suitable for experiments where excessive lipophilicity would cause nonspecific membrane disruption. Researchers can select it over the more lipophilic para isomer to improve signal‑to‑noise in cell‑based permeability assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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